molecular formula C17H16N6O3S B12132381 Methyl 4-[2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate

Methyl 4-[2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate

Cat. No.: B12132381
M. Wt: 384.4 g/mol
InChI Key: KXZLSEPHLSPTTO-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyridine ring via a coupling reaction. The final step often involves esterification to form the benzoate ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present in derivatives of the compound.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 4-[2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Thiazoles: Compounds with a thiazole ring, such as sulfathiazole, have similar biological activities.

    Aminothiazoles: These compounds, like 2-aminothiazole, are known for their antimicrobial and anticancer properties.

    Pyridinium Salts: Structurally related to pyridine, these salts have diverse applications in pharmaceuticals and materials science.

Uniqueness: Methyl 4-[2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

Methyl 4-[2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its complex structure, which includes a triazole ring and a benzoate moiety. The molecular formula is C15H16N6O2SC_{15}H_{16}N_{6}O_{2}S, and it has a molecular weight of approximately 356.39 g/mol.

Key Properties

PropertyValue
Molecular FormulaC15H16N6O2SC_{15}H_{16}N_{6}O_{2}S
Molecular Weight356.39 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been shown to possess activity against various bacterial strains. In one study, triazole derivatives demonstrated inhibition against Mycobacterium tuberculosis with varying degrees of efficacy compared to standard antibiotics .

Anticancer Properties

Several studies have explored the anticancer potential of triazole derivatives. Compounds similar to this compound have been evaluated for their cytotoxic effects against cancer cell lines. For example, certain triazole derivatives exhibited IC50 values in the low micromolar range against human colon cancer cells (HCT116), suggesting promising anticancer activity .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymes : Triazole derivatives can inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurological disorders .
  • Antioxidant Activity : Some studies have reported that these compounds possess antioxidant properties, which may contribute to their therapeutic potential in cancer and other diseases .

Study 1: Antimicrobial Efficacy

In a comparative study, various synthesized triazole derivatives were screened for their antimicrobial activity against Mycobacterium bovis BCG. One derivative showed a minimum inhibitory concentration (MIC) of 31.25 μg/mL, indicating significant antimicrobial potential .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of triazole derivatives on HCT116 cell lines. The compound exhibited a relative potency greater than 50%, with an IC50 value of 4.363 μM compared to doxorubicin, a well-known chemotherapeutic agent . This highlights the potential use of triazole derivatives in cancer therapy.

Properties

Molecular Formula

C17H16N6O3S

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 4-[[2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C17H16N6O3S/c1-26-16(25)11-5-7-12(8-6-11)20-14(24)10-27-17-22-21-15(23(17)18)13-4-2-3-9-19-13/h2-9H,10,18H2,1H3,(H,20,24)

InChI Key

KXZLSEPHLSPTTO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3

Origin of Product

United States

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